
(2,5-difluorophenyl)(pyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,5-difluorophenyl)(pyridin-4-yl)methanamine” is a chemical compound with the molecular formula C12H10F2N2 . It is a member of the class of compounds known as aryl-phenylketones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a difluorophenyl group via a methanamine linker . The InChI code for this compound is 1S/C12H10F2N2/c13-9-1-2-11(14)10(7-9)12(15)8-3-5-16-6-4-8/h1-7,12H,15H2 .Applications De Recherche Scientifique
Chemical Inhibitors and Metabolic Enzymes
Chemical inhibitors based on specific structural motifs, including pyridine derivatives, play a crucial role in the study of metabolic enzymes such as Cytochrome P450 (CYP) isoforms. These enzymes are pivotal in drug metabolism, and selective inhibitors can help decipher the involvement of specific CYP isoforms, aiding in the prediction of drug-drug interactions (Khojasteh et al., 2011).
Ligands and Complexes in Coordination Chemistry
The synthesis and properties of complexes involving pyridine and other heterocyclic ligands have been extensively reviewed, highlighting their applications in coordination chemistry. These complexes exhibit a range of important properties, including spectroscopic, magnetic, and electrochemical activities, which are fundamental in various scientific and technological applications (Boča et al., 2011).
Synthesis and Application in Medicinal Chemistry
The pyranopyrimidine core, related to pyridine structures, is a key precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability. The development of this core involves various synthetic pathways employing hybrid catalysts, showcasing the compound's versatility in drug development (Parmar et al., 2023).
Optoelectronic Materials
Quinazolines and pyrimidines, which share structural similarities with pyridine derivatives, have been explored for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show significant potential for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
Orientations Futures
The future directions for research on “(2,5-difluorophenyl)(pyridin-4-yl)methanamine” could include elucidating its synthesis, exploring its reactivity, determining its physical and chemical properties, and investigating its potential biological activities. Further studies are needed to fully understand this compound .
Propriétés
IUPAC Name |
(2,5-difluorophenyl)-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-9-1-2-11(14)10(7-9)12(15)8-3-5-16-6-4-8/h1-7,12H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCQZXRSMQHROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C2=CC=NC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


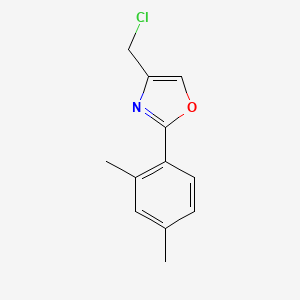
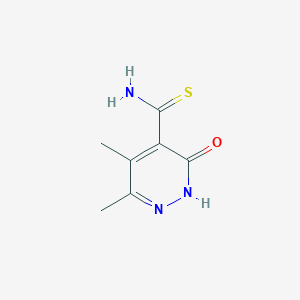
amine hydroiodide](/img/structure/B6144067.png)
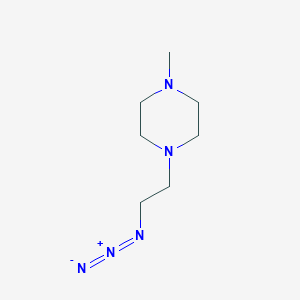
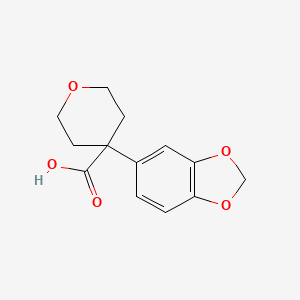
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
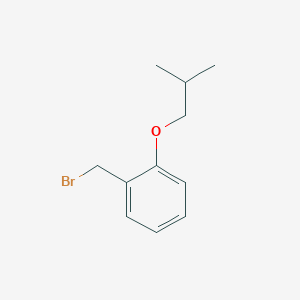
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
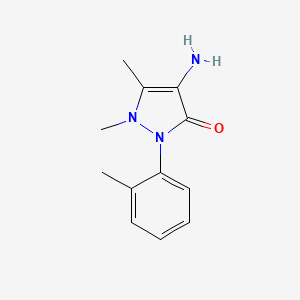
![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
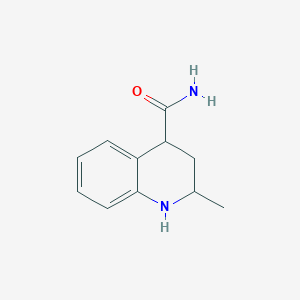
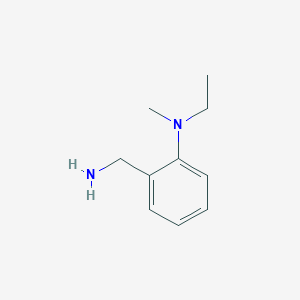
![1-[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B6144154.png)